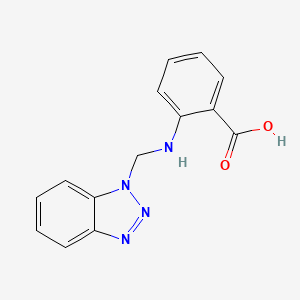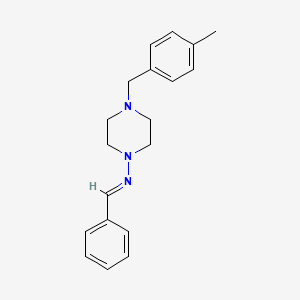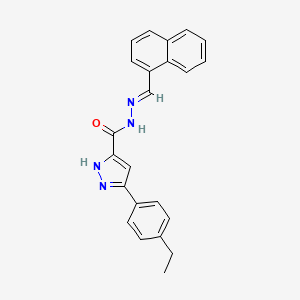![molecular formula C21H14Cl2N4O2 B11990059 3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)
3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a naphthyl group, and a pyrazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea
- 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol
- 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 3-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H14Cl2N4O2 |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H14Cl2N4O2/c22-16-7-5-13(9-17(16)23)18-10-19(26-25-18)21(29)27-24-11-15-14-4-2-1-3-12(14)6-8-20(15)28/h1-11,28H,(H,25,26)(H,27,29)/b24-11+ |
Clé InChI |
KKJPDKZMPYERFT-BHGWPJFGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)Cl)Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989976.png)
![3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11989981.png)


![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)
![2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11990040.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11990064.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990074.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
